molecular formula C5H6O B15162131 (1S)-6-Oxabicyclo[3.1.0]hex-2-ene CAS No. 172016-38-5

(1S)-6-Oxabicyclo[3.1.0]hex-2-ene

Cat. No.: B15162131
CAS No.: 172016-38-5
M. Wt: 82.10 g/mol
InChI Key: ASZFCDOTGITCJI-ROLXFIACSA-N
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Description

(1S)-6-Oxabicyclo[3.1.0]hex-2-ene is a bicyclic organic compound characterized by a six-membered ring system containing an oxygen atom (oxabicyclo) and a fused cyclopropane moiety. Its stereochemistry (1S configuration) and oxygen bridge distinguish it from simpler terpenes and related bicyclic structures.

Properties

CAS No.

172016-38-5

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

(1S)-6-oxabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2/t4-,5?/m0/s1

InChI Key

ASZFCDOTGITCJI-ROLXFIACSA-N

Isomeric SMILES

C1C=C[C@H]2C1O2

Canonical SMILES

C1C=CC2C1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-Oxabicyclo[3.1.0]hex-2-ene typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation processes are key to achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-Oxabicyclo[3.1.0]hex-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of less strained ring systems.

    Substitution: Nucleophilic substitution reactions can occur at the strained ring positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1S)-6-Oxabicyclo[3.1.0]hex-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives explores potential therapeutic applications, particularly in drug design and development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-6-Oxabicyclo[3.1.0]hex-2-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring opens to form more stable oxygenated products, while in substitution reactions, the ring strain facilitates the addition of nucleophiles.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Properties Source/Application Reference
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene C₅H₆O Oxygen bridge, cyclopropane ring Synthetic intermediate, potential bioactivity Synthetic/Pharmaceutical research
β-Thujene (4-methyl-1-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene) C₁₀H₁₆ Methyl, isopropyl groups Antifungal, plant metabolite Plant essential oils
6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one C₁₀H₁₄O₂ Hydroxyl, vinyl, ketone groups Suspected antifungal derivatives Bacterial volatile organic compounds
Bicyclo[3.1.0]hex-2-ene-6-carboxylic acid (6-fluoro-4-oxo-) C₇H₅FO₃ Fluorine, ketone, carboxylic acid Pharmaceutical candidate (modified reactivity) Synthetic chemistry
(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one C₁₁H₁₀O₂ Phenyl group, ketone Chiral building block Asymmetric synthesis

Key Observations :

  • Functional Groups: The oxygen bridge in this compound increases polarity compared to non-oxygenated analogs like β-thujene, affecting solubility and reactivity .
  • Biological Activity : β-Thujene exhibits antifungal properties, while fluorinated derivatives (e.g., C₇H₅FO₃) may enhance pharmacological stability .
  • Stereochemical Impact: Thiophene-substituted analogs (e.g., 6a and 6b in Innovaciencia) demonstrate how stereochemistry influences spatial interactions, as shown by 2D-NOESY spectroscopy .

Natural Product Derivatives

Compound Name Molecular Formula Structural Features Biological Role Natural Source Reference
Egregiachloride B C₁₈H₂₉ClO₃ 6-Oxabicyclo[3.1.0]hexane fused to decenoic acid Marine natural product (bioactivity under study) Marine algae
Sesquithujene ((1S,5R)-2-Methyl-5-[(2S)-6-methylhept-5-en-2-yl]-bicyclo[3.1.0]hex-2-ene) C₁₅H₂₄ Methyl, heptenyl groups Plant-derived sesquiterpene Essential oils
β-Pinene (4-methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane) C₁₀H₁₆ Methylene, isopropyl groups Antimicrobial, plant defense compound Coniferous trees

Key Observations :

  • Complexity in Natural Products : Egregiachloride B incorporates the 6-oxabicyclo structure into a larger fatty acid derivative, highlighting its versatility in biosynthesis .
  • Volatility and Bioactivity : Sesquiterpenes like sesquithujene and β-pinene are volatile, aiding in plant defense, whereas the oxabicyclo core may reduce volatility due to increased polarity .

Key Observations :

  • Spiro and Heterocyclic Systems : Introduction of cyclopropane (spiro) or nitrogen (azabicyclo) alters ring strain and hydrogen-bonding capacity, impacting drug binding .
  • Carboxylic Acid Derivatives : These enhance water solubility, making them suitable for pharmaceutical formulations .

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